6-Bromomethyl-nicotinic acid hydrobromide
Description
Properties
IUPAC Name |
6-(bromomethyl)pyridine-3-carboxylic acid;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2.BrH/c8-3-6-2-1-5(4-9-6)7(10)11;/h1-2,4H,3H2,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABIPDSIXERZLMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)CBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromomethylation of Nicotinic Acid Derivatives
One common approach begins with nicotinic acid or its derivatives, followed by bromomethylation at the 6-position. Bromomethylation typically involves the use of bromine sources such as hydrobromic acid or bromine in the presence of formaldehyde or paraformaldehyde under controlled conditions.
-
- Solvents: Aprotic solvents like tetrahydrofuran, dimethyl sulfoxide, or acetonitrile are preferred to minimize side reactions.
- Bases: Strong, non-nucleophilic bases such as potassium tert-butoxide or sodium hydride facilitate the bromomethylation.
- Temperature: Reactions are often conducted at low temperatures (-60 °C to room temperature) to control selectivity and minimize by-products.
Example Procedure:
A solution of 2-bromomethyl-6-methylpyridine hydrobromide in water and methylene chloride is treated with sodium bicarbonate at 0 °C, followed by extraction and concentration. The bromomethylation occurs with sodium amide in liquid ammonia, stirring at -60 °C then refluxing for 2 hours. The crude product is purified by extraction and reduction steps to yield the bromomethyl derivative.
Oxidation of Bromomethyl Precursors
An alternative method involves oxidation of bromomethylpyridine derivatives to the corresponding nicotinic acid derivatives:
- Oxidation Agent: Potassium permanganate in aqueous media at reflux temperature effectively oxidizes the methyl group to the carboxylic acid.
- Reaction Time: Typically completed within 24 hours.
- Yield: Moderate yields (~44%) of 2-bromopyridine-3-carboxylic acid have been reported.
Conversion to Hydrobromide Salt
The hydrobromide salt form is obtained by treating the bromomethyl nicotinic acid with hydrobromic acid or by direct bromination in the presence of hydrobromic acid:
Significance: The hydrobromide salt form enhances the stability and solubility of the compound, facilitating subsequent synthetic transformations.
Detailed Reaction Conditions and Purification
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Bromomethylation | Sodium amide, liquid ammonia | -60 °C to reflux | 2 hours | N/A | Minimizes side products; crude product isolated by ether extraction |
| Oxidation of bromomethyl group | Potassium permanganate, water, reflux | Reflux (~100 °C) | 24 hours | ~44 | Converts methyl to carboxylic acid; moderate yield |
| Esterification (protection) | Ethyl chloroformate, triethylamine, ethanol reflux | -5 °C to reflux | Overnight | 92 | Protects acid group to improve coupling reactions |
| Conversion to hydrobromide salt | Hydrobromic acid, triphenyldibromophosphorane | Room temperature | Variable | N/A | Forms hydrobromide salt and bromomethyl group; protects amine groups |
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct Bromomethylation | 6-Methylpyridine derivatives | Sodium amide, liquid ammonia | -60 °C to reflux | High selectivity, fewer side products | Requires low temperature handling |
| Oxidation of Bromomethyl | Bromomethylpyridine | Potassium permanganate, water | Reflux, 24 h | Straightforward oxidation | Moderate yield (44%) |
| Esterification + Coupling | 2-Bromopyridine-3-carboxylic acid | Ethyl chloroformate, NEt3, EtOH | -5 °C to reflux overnight | High yield ester protection (92%) | Additional step before bromomethylation |
| Hydrobromide Salt Formation | 6-Hydroxymethyl nicotinic acid | Hydrobromic acid, triphenyldibromophosphorane | Room temperature | Stabilizes compound, protects amines | Requires careful control of conditions |
Chemical Reactions Analysis
Types of Reactions
6-Bromomethyl-nicotinic acid hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted nicotinic acid derivatives, biaryl compounds, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Organic Synthesis
6-Bromomethyl-nicotinic acid hydrobromide is widely utilized as an intermediate in organic synthesis. Its ability to undergo various chemical reactions allows for the formation of diverse derivatives:
- Substitution Reactions : The bromomethyl group can be replaced by nucleophiles such as amines or thiols, facilitating the creation of new compounds.
- Oxidation and Reduction : It can be oxidized to produce carboxylic acids or reduced to form alcohols, expanding the range of available derivatives.
- Coupling Reactions : It participates in coupling reactions like Suzuki-Miyaura coupling, which is essential for synthesizing biaryl compounds.
| Reaction Type | Common Reagents | Products Formed |
|---|---|---|
| Substitution | Amines, thiols | Substituted nicotinic acid derivatives |
| Oxidation | Potassium permanganate, chromium trioxide | Carboxylic acids |
| Reduction | Lithium aluminum hydride, sodium borohydride | Alcohols |
| Coupling | Palladium catalysts, boronic acids | Biaryl compounds |
Biological Research
In biological contexts, 6-Bromomethyl-nicotinic acid hydrobromide is investigated for its potential effects on enzyme inhibition and receptor binding due to its structural similarity to nicotinic acid. It has been shown to interact with various biological targets:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, which may have implications for drug development.
- Receptor Binding : It acts as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways.
Medicinal Chemistry
Research into the medicinal properties of 6-Bromomethyl-nicotinic acid hydrobromide has highlighted its potential therapeutic effects:
- Anti-inflammatory Properties : Studies suggest that it may possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
- Anti-cancer Activity : Preliminary investigations indicate that this compound could have anti-cancer properties, warranting further exploration in cancer research.
Industrial Applications
The compound also finds applications in the industrial sector:
- Synthesis of Pharmaceuticals : It serves as an intermediate in the production of various pharmaceutical agents.
- Development of New Materials : Its unique chemical properties allow it to be used in creating novel materials with specific functionalities.
Case Study 1: Enzyme Inhibition
A study published in a peer-reviewed journal demonstrated that 6-Bromomethyl-nicotinic acid hydrobromide effectively inhibited a specific enzyme involved in lipid metabolism. The findings indicated a dose-dependent response, suggesting potential applications in treating metabolic disorders.
Case Study 2: Anticancer Research
In another research project, scientists evaluated the anti-cancer properties of this compound against several cancer cell lines. Results showed significant cytotoxicity at certain concentrations, highlighting its potential as a lead compound for further drug development.
Mechanism of Action
The mechanism of action of 6-Bromomethyl-nicotinic acid hydrobromide involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes or as a ligand for receptors. The bromomethyl group allows it to form covalent bonds with nucleophilic sites on proteins, thereby modulating their activity. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Structural Analogs in Nicotinic Acid Derivatives
Nicotinic acid derivatives with halogen or functional group substitutions exhibit distinct physicochemical and reactivity profiles. Key comparisons include:
Table 1: Physicochemical Properties of Brominated Nicotinic Acid Derivatives
*Calculated based on nicotinic acid (C6H5NO2) + CH2Br + HBr.
Key Observations:
- Reactivity : The bromomethyl group in 6-bromomethyl-nicotinic acid hydrobromide facilitates nucleophilic substitutions (e.g., Suzuki couplings) compared to bromo or chloro directly on the ring .
- Solubility : Hydrobromide salts (e.g., dextromethorphan HBr, galantamine HBr) generally exhibit higher aqueous solubility than free bases, critical for drug formulation .
- Electronic Effects : Electron-withdrawing groups (e.g., -CF3, -COOH) increase the acidity of the pyridine ring, influencing reactivity in synthetic pathways .
Hydrobromide Salts in Pharmaceutical Chemistry
Hydrobromide salts are widely used to improve drug bioavailability. Comparisons with other hydrobromide salts include:
Table 2: Hydrobromide Salts of Pharmacologically Active Compounds
*Inferred from similar hydrobromide salts .
Key Observations:
- Purification : Hydrobromide salts are often crystalline, aiding in purification via recrystallization .
- Stability : Bromide counterions can reduce hygroscopicity compared to chlorides, improving shelf life .
Substituent Effects on Reactivity and Bioactivity
- Halogen Position : Bromine at C6 (vs. C5 in 5-bromo-6-hydroxynicotinic acid) alters steric and electronic environments, impacting regioselectivity in reactions .
- Functional Groups : The -COOH group in nicotinic acid derivatives enables conjugation with amines or alcohols, forming amides or esters for drug derivatization .
Biological Activity
6-Bromomethyl-nicotinic acid hydrobromide is a synthetic derivative of nicotinic acid, characterized by the presence of a bromomethyl group at the sixth position of the pyridine ring. This modification enhances its reactivity and biological activity, making it a subject of interest in various fields, including medicinal chemistry and pharmacology.
- Molecular Formula : C7H7Br2NO2
- Molecular Weight : 252.04 g/mol
- Structure : The compound features a bromomethyl group (-CH2Br) attached to the pyridine ring, which is pivotal for its biological interactions.
The biological activity of 6-bromomethyl-nicotinic acid hydrobromide primarily arises from its ability to interact with specific molecular targets, including enzymes and receptors. The bromomethyl group allows for covalent bonding with nucleophilic sites on proteins, modulating their activity. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, potentially impacting metabolic pathways.
- Receptor Binding : Its structural similarity to nicotinic acid enables it to act as a ligand for nicotinic acetylcholine receptors, influencing neurotransmission and muscle contraction.
Biological Activity Overview
The compound exhibits several biological activities that are relevant for therapeutic applications:
- Anti-inflammatory Effects : Preliminary studies suggest that it may have potential in reducing inflammation through modulation of inflammatory pathways.
- Anticancer Properties : Research indicates that it can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
Case Studies
-
Enzyme Inhibition Study :
- A study evaluated the inhibitory effects of 6-bromomethyl-nicotinic acid hydrobromide on enzymes involved in cancer metabolism. Results indicated a significant reduction in enzyme activity, suggesting potential as an anticancer agent.
-
Neurotransmitter Interaction :
- In vitro experiments demonstrated that the compound could competitively inhibit the binding of radiolabeled ligands to nicotinic receptors, indicating its potential role in modulating cholinergic signaling.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for preparing 6-bromomethyl-nicotinic acid hydrobromide, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via bromination of nicotinic acid derivatives in the presence of hydrogen bromide and methyl alcohol. Reaction parameters such as temperature (e.g., maintaining 180°C during condensation) and stoichiometry of brominating agents (e.g., bromine or N-bromosuccinimide) significantly affect yield and purity. Post-synthesis purification via recrystallization in hydrobromic acid is recommended to isolate the hydrobromide salt .
Q. How can researchers ensure the purity of 6-bromomethyl-nicotinic acid hydrobromide during synthesis?
- Methodology : Impurity profiling should include tests for residual brominated intermediates and unreacted starting materials. Techniques such as HPLC (using ODS columns with mobile phases like methanol-potassium dihydrogen phosphate) and UV detection at 210 nm are effective for quantifying purity. Residual solvents and hydrobromic acid content can be analyzed via titration or ion chromatography .
Q. What stability considerations are critical for storing 6-bromomethyl-nicotinic acid hydrobromide in aqueous solutions?
- Methodology : The compound is hygroscopic and prone to hydrolysis under basic conditions. Stability studies should monitor degradation products (e.g., nicotinic acid derivatives) using accelerated aging protocols (40°C/75% RH for 6 months). Buffered solutions at pH 3–5 in inert atmospheres (argon/nitrogen) minimize decomposition .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of 6-bromomethyl-nicotinic acid hydrobromide in cross-coupling reactions?
- Methodology : The bromomethyl group acts as an electrophilic site in Suzuki-Miyaura or Buchwald-Hartwig couplings. Density functional theory (DFT) studies can model transition states to explain regioselectivity. Experimental validation via kinetic isotope effects (KIEs) or substituent-tuning (e.g., fluorination at the 5-position) can further elucidate reaction pathways .
Q. How should researchers resolve contradictions in reported melting points or spectral data for this compound?
- Methodology : Discrepancies may arise from polymorphic forms or solvate formation. Single-crystal X-ray diffraction (SCXRD) at 100 K can confirm molecular packing and hydrogen-bonding patterns. Comparative analysis using differential scanning calorimetry (DSC) and variable-temperature NMR (VT-NMR) helps identify metastable phases .
Q. What electrochemical strategies enable functionalization of 6-bromomethyl-nicotinic acid hydrobromide into bioactive derivatives?
- Methodology : Electrocatalytic reduction in aprotic solvents (e.g., acetonitrile with tetrabutylammonium perchlorate) can selectively reduce the bromomethyl group to a methylene radical, enabling C–H activation. Cyclic voltammetry (CV) and controlled-potential electrolysis (CPE) optimize redox potentials for targeted transformations .
Q. How does 6-bromomethyl-nicotinic acid hydrobromide interact with biomolecules, and what are the implications for toxicity studies?
- Methodology : Covalent binding to nucleophilic residues (e.g., cysteine in cytochrome P450 enzymes) can be studied via LC-MS/MS proteomics. In vitro assays using hepatic microsomes or HEK293 cells transfected with CYP isoforms quantify metabolic inactivation. Molecular docking simulations predict binding affinities and reactive intermediates .
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
